5-Aminothieno[3,2-B]thiophene-2-carboxylic acid
Description
5-Aminothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core substituted with an amino group at the 5-position and a carboxylic acid moiety at the 2-position. This structure confers unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. The compound is synthesized via bromination and functionalization of thieno[3,2-b]thiophene precursors, as demonstrated in methods by Fuller and Xinnan . Characterization typically employs $ ^1H $- and $ ^{13}C $-NMR spectroscopy, GC-mass spectrometry, and X-ray crystallography .
Structure
3D Structure
Properties
Molecular Formula |
C7H5NO2S2 |
|---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
5-aminothieno[3,2-b]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,8H2,(H,9,10) |
InChI Key |
RZGXIRUKDQNQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminothieno[3,2-B]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki Cross-Coupling Reactions
The carboxylic acid group in thiophene derivatives is often derivatized to enable coupling reactions. For example:
-
Bromo-to-aryl substitution : 5-Bromothiophene-2-carboxylic acid undergoes Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst, yielding 5-arylthiophene-2-carboxylates with moderate-to-good yields (37–72%) .
-
Reaction conditions : Typical protocols involve refluxing in a mixture of water and organic solvents (e.g., THF or dioxane) with potassium phosphate as a base .
Example (hypothetical):
5-Aminothieno[3,2-b]thiophene-2-carboxylic acid could undergo bromination at the 5-position, followed by Suzuki coupling to introduce aryl/heteroaryl groups. This would expand its utility in drug discovery or materials science.
Amidation and Esterification
The carboxylic acid group participates in condensation reactions to form amides or esters:
-
Amidation : Pyrazin-2-amine reacts with 5-bromothiophene-2-carboxylic acid in the presence of TiCl₄ to form 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .
-
Esterification : Pentyl esters of thiophene-2-carboxylic acid are synthesized via acid-catalyzed reactions with alcohols, enabling further functionalization .
Key Data :
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | TiCl₄, DCM, rt | 75% | |
| Esterification | H₂SO₄, pentanol | 82% |
Mannich and Cyclization Reactions
The amino group facilitates nucleophilic reactions:
-
Mannich reaction : 2-Aminothiophene derivatives react with formaldehyde and primary amines to form hexahydrothieno[2,3-d]pyrimidines under noncatalyzed conditions .
-
Cyclization : Intramolecular cyclization of S-alkylated thiophene precursors (e.g., with ethyl 2-chloroacetoacetate) forms fused heterocycles under microwave irradiation .
Example Pathway :
5-Aminothieno[3,2-b]thiophene-2-carboxylic acid could react with aldehydes and amines to generate pyrimidine-fused derivatives, enhancing bioactivity (e.g., antimicrobial or antitubular properties) .
DFT-Guided Reactivity Predictions
Computational studies on similar systems reveal:
-
Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (ΔE = 3.88–5.12 eV) correlates with stability and charge-transfer potential .
-
Nonlinear Optical (NLO) Properties : Electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) increase hyperpolarizability (β), making derivatives candidates for NLO materials .
Key Parameters :
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | β (Hartrees) |
|---|---|---|---|---|
| Analog 4i | -5.12 | -1.24 | 3.88 | 8583.80 |
| Analog 5c | -4.89 | -1.45 | 3.44 | 7210.50 |
Synthetic Limitations and Challenges
Scientific Research Applications
5-Aminothieno[3,2-B]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological systems and can act as a probe or inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Aminothieno[3,2-B]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Halogenated Derivatives
- 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid (CAS: EN300-278478): The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Its molecular weight (235.06 g/mol) is higher than the amino derivative due to bromine’s atomic mass .
Alkyl-Substituted Derivatives
- 5-Methylthieno[3,2-b]thiophene-2-carboxylic acid (CAS: 1517186-74-1): The methyl group increases hydrophobicity, reducing solubility in polar solvents compared to the amino derivative. This substitution shifts electronic density, altering UV-Vis absorption profiles .
Functional Group Variations
Ester Derivatives
- Ethyl thieno[3,2-b]thiophene-2-carboxylate: The ethyl ester group replaces the carboxylic acid, improving lipid solubility and bioavailability. This derivative is a precursor in drug synthesis .
- Methyl 5-aminobenzo[b]thiophene-2-carboxylate (CAS: 20699-85-8): The benzo-fused structure and ester group broaden π-conjugation, enhancing luminescence properties for optoelectronic applications .
Amino-Substituted Analogs
- 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid (CAS: 187949-86-6): The 3-amino position and chlorophenyl substituent enhance binding to biological targets (e.g., kinase inhibitors), unlike the 5-amino configuration in the parent compound .
- 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride: The methylaminomethyl side chain introduces basicity, enabling salt formation and improved solubility in acidic media .
Fused-Ring Systems
- Benzo[b]thiophene-2-carboxylic acid derivatives: The benzo-fused system extends aromaticity, increasing thermal stability but reducing solubility compared to thieno[3,2-b]thiophene analogs .
Data Tables
Table 1. Key Properties of Selected Compounds
Table 2. Reactivity and Solubility Comparison
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Aminothieno[3,2-b]thiophene-2-carboxylic acid, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of aminothiophene precursors with carboxylic acid derivatives. Key parameters include temperature control (80–120°C), use of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and reaction time (6–24 hours). For example, thieno[3,2-b]thiophene derivatives are formed via lithiation of brominated intermediates followed by carboxylation with CO₂ . Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis of intermediates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid signals (δ 170–175 ppm) confirm the core structure .
- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry : ESI-MS (negative mode) identifies the molecular ion [M-H]⁻ at m/z 212.1 (calculated for C₇H₅NO₂S₂) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) confirms >95% purity .
Advanced Research Questions
Q. What strategies mitigate side reactions during the introduction of the amino group in this compound synthesis?
- Methodological Answer :
- Protective Groups : Use Boc (tert-butoxycarbonyl) to shield the amino group during lithiation or electrophilic substitution. Deprotect with TFA post-synthesis .
- Low-Temperature Lithiation : Conduct reactions at −78°C (dry ice/acetone bath) to minimize undesired nucleophilic attacks .
- Post-Synthetic Modification : Introduce the amino group via Curtius rearrangement of acyl azides, followed by hydrolysis to avoid over-functionalization .
Q. How do solvent polarity and catalyst choice affect the regioselectivity of this compound formation?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, enhancing regioselectivity at the 5-position. Non-polar solvents (toluene) favor C-3 substitution .
- Catalysts : Pd(OAc)₂ with SPhos ligand directs Suzuki-Miyaura coupling to the thiophene β-position, while CuI promotes Ullman coupling at α-sites .
Q. What in vitro assays are recommended to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- GPR35 Agonism : Use HEK293 cells transfected with human GPR35. Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP reduction (ELISA) upon compound treatment .
- Competitive Binding : Displace fluorescent probes (e.g., BODIPY-zaprinast) in dose-response assays to calculate IC₅₀ values .
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reagent Purity : Ensure starting materials (e.g., 3-bromothiophene) are ≥98% pure (GC-MS analysis) to avoid byproduct formation .
- Moisture Control : Use molecular sieves (3Å) in reaction mixtures to prevent hydrolysis of intermediates .
- Yield Quantification : Replace gravimetric methods with qNMR (1,3,5-trimethoxybenzene as internal standard) for higher accuracy .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity results for thieno[3,2-b]thiophene derivatives?
- Methodological Answer :
- Cell Line Variability : GPR35 expression levels differ across cell models (e.g., HEK293 vs. CHO). Normalize activity to receptor density (qPCR) .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity. Confirm compound stability via LC-MS after 24-hour incubation in assay buffer .
Key Structural and Functional Insights
| Property | Method | Reference |
|---|---|---|
| Aromatic Proton Shift | 1H NMR (DMSO-d₆, 400 MHz) | |
| Carboxylic Acid pKa | Potentiometric Titration (pH 3.1) | |
| Thermal Stability | TGA (Decomposition >200°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
